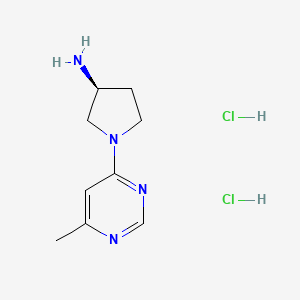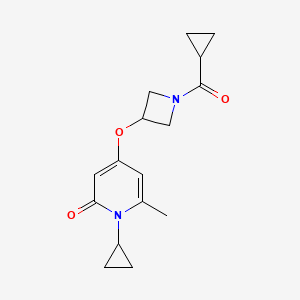
(3S)-1-(6-Methylpyrimidin-4-yl)pyrrolidin-3-amine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S)-1-(6-Methylpyrimidin-4-yl)pyrrolidin-3-amine dihydrochloride is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. The compound is a derivative of pyrrolidine and has been synthesized using different methods.
Scientific Research Applications
Antihypertensive Activity
Pyrimidine derivatives have been evaluated for their antihypertensive activity. For instance, a series of 6-arylpyrido[2,3-d]pyrimidin-7-amine derivatives showed promising results in lowering blood pressure to normotensive levels in spontaneously hypertensive rats through oral doses. This study highlights the potential of pyrimidine derivatives in the development of new antihypertensive agents, offering insights into the effect of structural variations on biological activity (L. Bennett et al., 1981).
Molecular Interactions and Structural Analysis
Pyrimidine compounds have been synthesized and characterized to study their non-covalent interactions, including hydrogen bonds, van der Waals interactions, and others. These investigations provide valuable information on the molecular and crystal structures of pyrimidine derivatives, contributing to the understanding of their chemical behavior and potential applications in materials science (Yu Zhang et al., 2018).
Supramolecular Chemistry
In the realm of supramolecular chemistry, bifunctional aromatic N-heterocycles, including pyrimidine derivatives, have been synthesized. These compounds are interesting for their ability to balance hydrogen-bond donors and acceptors, making them useful for creating self-assembling materials and studying hydrogen bonding interactions (C. Aakeröy et al., 2007).
Antibacterial Activity
Research has also explored the synthesis of pyrimido[4,5-d]thiazolo[3,2-a]pyrimidines, showing potential antibacterial activity. This highlights the significance of pyrimidine derivatives in the search for new antibacterial agents, reflecting their versatility in medicinal chemistry (Y. Etemadi et al., 2016).
Chemical Synthesis and Reactions
Additionally, pyrimidine derivatives have been used to study various chemical reactions, including ring fission and functionalization. These studies not only provide insights into the reactivity and stability of pyrimidine rings but also open new pathways for synthesizing complex molecules for pharmaceutical and material science applications (D. J. Brown et al., 1968).
Safety and Hazards
properties
IUPAC Name |
(3S)-1-(6-methylpyrimidin-4-yl)pyrrolidin-3-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4.2ClH/c1-7-4-9(12-6-11-7)13-3-2-8(10)5-13;;/h4,6,8H,2-3,5,10H2,1H3;2*1H/t8-;;/m0../s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJLQFORLYVVZRF-JZGIKJSDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)N2CCC(C2)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC=N1)N2CC[C@@H](C2)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16Cl2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S)-1-(6-Methylpyrimidin-4-yl)pyrrolidin-3-amine dihydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-5,5,5-trifluoropentanoic acid](/img/structure/B2738822.png)


methanone](/img/structure/B2738828.png)

![(Z)-methyl 2-((2-(acetylthio)acetyl)imino)-3-(2-methoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2738831.png)

![1-Allyl-3-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)urea](/img/structure/B2738835.png)
![Tert-butyl N-[(2S)-4-bromo-3-oxobutan-2-yl]-N-methylcarbamate](/img/structure/B2738837.png)

![(2-Oxaspiro[3.5]nonan-7-yl)methanamine hydrochloride](/img/structure/B2738839.png)

